molecular formula C10H7NOS B1446873 2-(Thiophen-3-yl)isonicotinaldehyde CAS No. 1403932-10-4

2-(Thiophen-3-yl)isonicotinaldehyde

Cat. No. B1446873
M. Wt: 189.24 g/mol
InChI Key: GPPIJDPXJHNREB-UHFFFAOYSA-N
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Description

“2-(Thiophen-3-yl)isonicotinaldehyde” is a chemical compound with a molecular formula of C10H7NOS . It is a yellow powder and has gained attention in scientific research due to its unique properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of “2-(Thiophen-3-yl)isonicotinaldehyde” contains a phenyl ring, a thiophene ring, and a substituted isonicotinaldehyde moiety. More detailed structural analysis can be obtained from resources like PubChem .


Chemical Reactions Analysis

The chemical reactions involving “2-(Thiophen-3-yl)isonicotinaldehyde” and similar compounds have been studied extensively. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

“2-(Thiophen-3-yl)isonicotinaldehyde” is a yellow powder. It has a molecular weight of 243.3g/mol. More detailed physical and chemical properties can be obtained from resources like PubChem .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Efficient synthesis methods for thiophene derivatives have been developed, such as the synthesis of 2-(thiophen-3-yl)vinylphosphonic acid, which is achieved by adding thiophene-3-carbaldehyde to lithium diethyl methylenephosphonate, followed by dehydration and hydrolysis (Linzaga-Elizalde et al., 2009).

Applications in Optoelectronics and Sensing

  • Electrochromic Devices : Thiophene derivatives, specifically those with substitutions, have shown potential in applications like electrochromic devices. For example, a mixture of isomers based on thiophene was synthesized and found suitable for electrochromic devices due to their switching ability and transmittance properties (Variş et al., 2006).
  • Electrochemical Sensors : The use of poly(thiophen-3-yl-acetic acid) derivatives in electrochemical sensors for DNA hybridization has been explored, showing good sensitivity and detection limits (Cha et al., 2003).

Antimicrobial and Antioxidant Activities

  • Biological Activities : Some thiophene-based compounds, including those with the 2-(thiophen-3-yl)isonicotinaldehyde structure, have been synthesized and evaluated for antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. They exhibit significant biological activities, indicating their potential in pharmaceutical applications (Abdel-Wahab et al., 2012).

Material Science and Polymer Applications

  • Conducting Polymers : Thiophene derivatives have been utilized in the synthesis of new soluble conducting polymers, which are characterized for their potential in various applications, including their electrochromic properties (Variş et al., 2006).

Corrosion Inhibition

  • Protecting Alloys : Studies have shown that thiophene derivatives can act as corrosion inhibitors for metals like aluminum alloy in acidic mediums. They display high inhibition efficiency, making them valuable for material protection (Arrousse et al., 2022).

Safety And Hazards

The safety and hazards of “2-(Thiophen-3-yl)isonicotinaldehyde” are not explicitly mentioned in the retrieved sources. For detailed safety information, resources like PubChem should be consulted .

properties

IUPAC Name

2-thiophen-3-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-8-1-3-11-10(5-8)9-2-4-13-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPIJDPXJHNREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)isonicotinaldehyde

Synthesis routes and methods

Procedure details

2-(thiophen-3-yl)isonicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromoisonicotinaldehyde and thiophen-3-ylboronic acid (89 mg, 101.8 mg theoretical, 87.4%). LC-MS m/z 190.2 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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